rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, trans
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Overview
Description
rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, trans is a cyclopropane derivative that has garnered interest due to its unique structural and chemical properties Cyclopropane derivatives are known for their strained ring systems, which impart unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, trans typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to convert alkenes into cyclopropanes. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation of suitable precursors or the use of enzymatic cyclopropanation are potential routes. Enzymatic methods, in particular, offer the advantage of stereoselectivity, which is crucial for producing the desired trans isomer.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopropane ring into a more stable alkane.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Esters or amides.
Scientific Research Applications
rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, trans has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, trans involves its interaction with molecular targets such as enzymes or receptors. The strained cyclopropane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The compound’s carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the 2-methylpropyl substituent, resulting in different reactivity and applications.
(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid: The non-racemic form, which may exhibit different biological activity due to its stereochemistry.
Cyclopropane derivatives: Various derivatives with different substituents can have distinct properties and applications.
Uniqueness
rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, trans is unique due to its specific stereochemistry and the presence of the 2-methylpropyl group
Properties
IUPAC Name |
(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5(2)3-6-4-7(6)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYATXWHMMPLPGT-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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